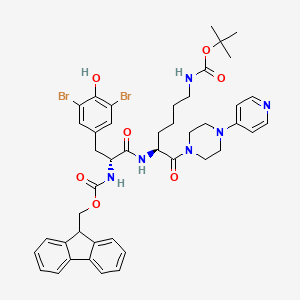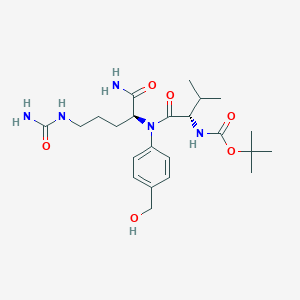
Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Cit-PAB, also known as tert-butoxycarbonyl-valine-citrulline-para-aminobenzyl, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells. The Boc-Val-Cit-PAB linker is particularly valued for its stability in plasma and its ability to release the drug payload upon cleavage by specific intracellular proteases such as cathepsin B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB involves several steps, starting with the protection of the amino groups of valine and citrulline using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques. The para-aminobenzyl (PAB) group is introduced through a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of Boc-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Cit-PAB primarily undergoes cleavage reactions, particularly enzymatic cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug payload from the antibody-drug conjugate, allowing it to exert its therapeutic effects on the target cancer cells.
Common Reagents and Conditions
The enzymatic cleavage of Boc-Val-Cit-PAB typically occurs under physiological conditions, with the presence of specific proteases being the key factor. The reaction is highly specific, ensuring that the drug payload is released only within the target cells.
Major Products Formed
The major product formed from the cleavage of Boc-Val-Cit-PAB is the active cytotoxic drug, which can then interact with its molecular targets within the cancer cells. The cleavage also releases the peptide fragments and the para-aminobenzyl group.
Applications De Recherche Scientifique
Boc-Val-Cit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in oncology research. The compound is also used in studies investigating the mechanisms of drug release and the optimization of linker stability and efficacy.
In addition to its applications in cancer therapy, Boc-Val-Cit-PAB is used in the development of other targeted therapies, including those for autoimmune diseases and infectious diseases. The compound’s versatility and effectiveness in delivering a wide range of drug payloads make it a key component in various therapeutic research areas.
Mécanisme D'action
The mechanism of action of Boc-Val-Cit-PAB involves its cleavage by specific intracellular proteases, such as cathepsin B, within the target cells. Upon cleavage, the cytotoxic drug payload is released and can exert its therapeutic effects. The released drug typically inhibits key cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valine-citrulline-para-aminobenzyl (Val-Cit-PAB): Similar to Boc-Val-Cit-PAB but without the Boc protection group.
Phenylalanine-lysine-para-aminobenzyl (Phe-Lys-PAB): Another cleavable linker used in ADCs, recognized by different proteases.
Maleimidocaproyl-valine-citrulline-para-aminobenzyl (MC-Val-Cit-PAB): A variant of Boc-Val-Cit-PAB with a maleimidohexanoyl spacer, providing additional stability and specificity.
Uniqueness
Boc-Val-Cit-PAB is unique due to its high stability in plasma and its specific cleavage by intracellular proteases. This specificity ensures that the cytotoxic drug payload is released only within the target cells, minimizing off-target effects and enhancing the therapeutic index of the ADCs .
Propriétés
Formule moléculaire |
C23H37N5O6 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[N-[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(27-22(33)34-23(3,4)5)20(31)28(16-10-8-15(13-29)9-11-16)17(19(24)30)7-6-12-26-21(25)32/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H2,24,30)(H,27,33)(H3,25,26,32)/t17-,18-/m0/s1 |
Clé InChI |
NTAKMIJAGHASRI-ROUUACIJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)
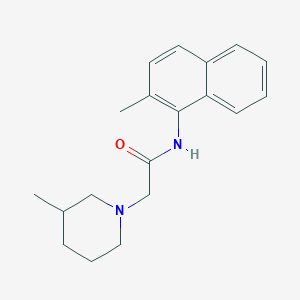
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

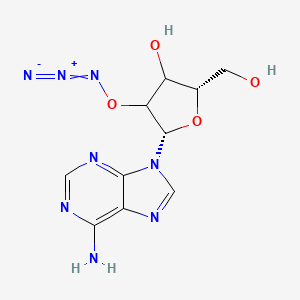
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
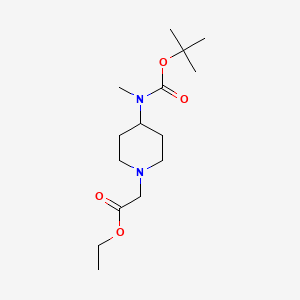
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
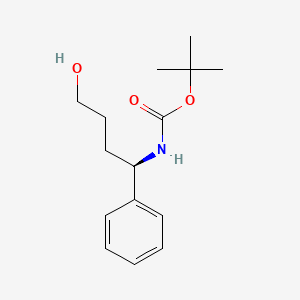
![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
